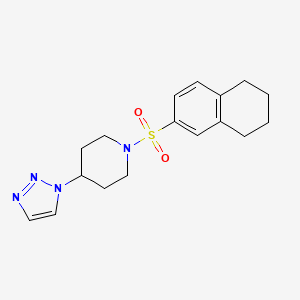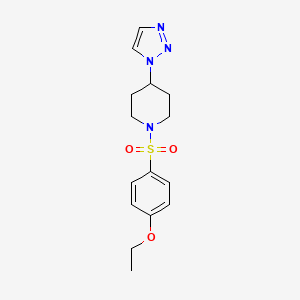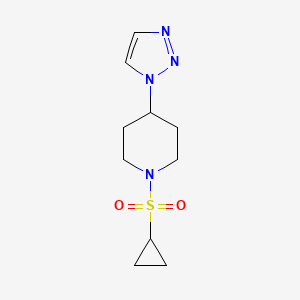
1-(cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the 1,2,3-triazole group, and the attachment of the cyclopropanesulfonyl group. Each of these steps would require specific reagents and conditions, and would need to be carefully controlled to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring provides a basic nitrogen, the 1,2,3-triazole ring introduces additional nitrogen atoms and a degree of aromaticity, and the cyclopropanesulfonyl group contains a sulfonyl group which is typically polar and may participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present. The piperidine ring might undergo reactions typical of secondary amines, such as acylation or alkylation. The 1,2,3-triazole ring could potentially participate in click chemistry reactions, particularly if copper catalysts are used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms might make the compound a base, and the sulfonyl group could make the compound more polar and increase its solubility in water .Scientific Research Applications
1-CPS-4-TP has been used in a variety of laboratory experiments, including those involving organic synthesis, drug discovery, and biochemistry. It has been used in the synthesis of novel compounds, such as azepine derivatives, which have potential applications in drug discovery. It has also been used in the synthesis of peptide derivatives, which have potential applications in biochemistry.
Mechanism of Action
1-CPS-4-TP acts as a catalyst in the synthesis of novel compounds. It is believed to act as a proton donor, which facilitates the formation of a reactive intermediate species. This intermediate species then reacts with the desired compound to form the desired product.
Biochemical and Physiological Effects
1-CPS-4-TP has not been studied for its biochemical and physiological effects in humans. However, it has been shown to be non-toxic in animal models, suggesting that it is likely to be safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
1-CPS-4-TP has several advantages for use in laboratory experiments. It is non-toxic, which makes it safe for use in experiments involving organic synthesis and drug discovery. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, it is not as widely available as other compounds, which may limit its use in some experiments.
Future Directions
1-CPS-4-TP has potential applications in a variety of laboratory experiments, including those involving organic synthesis, drug discovery, and biochemistry. Future research should focus on exploring the potential of this compound in these areas. Additionally, further research should be conducted to determine its biochemical and physiological effects in humans. Finally, efforts should be made to increase the availability of this compound, so that it can be used more widely in laboratory experiments.
Synthesis Methods
1-CPS-4-TP can be synthesized through a two-step process. The first step involves the reaction of 1-cyclopropanesulfonyl chloride with 1H-1,2,3-triazol-1-yl piperidine in the presence of a base, such as sodium hydroxide. The second step involves the deprotection of the 1-cyclopropanesulfonyl group using a suitable reagent, such as hydrochloric acid. This process yields 1-CPS-4-TP in high yields.
Safety and Hazards
properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(triazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c15-17(16,10-1-2-10)13-6-3-9(4-7-13)14-8-5-11-12-14/h5,8-10H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZCRSQWJQRGND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


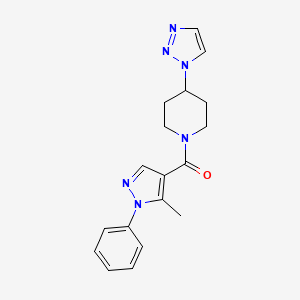
![7-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6521128.png)
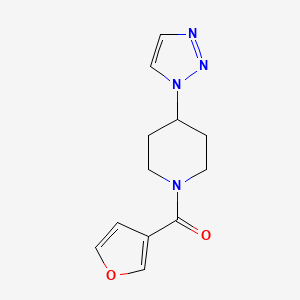
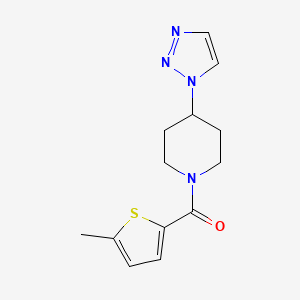
![N-benzyl-N,3-dimethyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6521149.png)

![N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6521174.png)
![1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6521182.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6521193.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B6521209.png)
